Cas no 595-29-9 (3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-)

3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- structure
595-29-9 structure
Product Name:3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-
CAS No:595-29-9
MF:C10H14O3
MW:182.216363430023
CID:368768
PubChem ID:11458052
Update Time:2025-04-19

3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- Chemical and Physical Properties

Names and Identifiers

    • 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)-
    • (1R,3S)-(-)-CAMPHORIC ANHYDRIDE
    • CAMPHORACIDANHYDRIDE
    • Camphersaureanhydrid
    • (+)-CAMPHOR ANHYDRIDE
    • NSC-80512
    • XFF6HSW3UZ
    • SCHEMBL13946305
    • NSC 80512
    • (1R,5S)-1,8,8-TRIMETHYL-3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE
    • (R/S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
    • Camphoric anhydride, (1R,5S)-
    • DTXSID101188070
    • EINECS 209-860-3
    • AKOS006281174
    • dl-Camphoric anhydride
    • 595-29-9
    • (1r)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
    • 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE, 1,2,2-TRIMETHYL-, (-)-
    • (1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
    • 3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE, 1,8,8-TRIMETHYL-, (1R,5S)-
    • UNII-XFF6HSW3UZ
    • (1R)-1,8,8-Trimethyl-3-oxabicyclo(3.2.1)octane-2,4-dione
    • MDL: MFCD00067307
    • Inchi: 1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
    • InChI Key: VFZDNKRDYPTSTP-LDWIPMOCSA-N
    • SMILES: O1C([C@H]2CC[C@](C1=O)(C)C2(C)C)=O

Computed Properties

  • Exact Mass: 182.09400
  • Monoisotopic Mass: 182.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Melting Point: 223°C (dec.)
  • PSA: 43.37000
  • LogP: 1.51230
  • Sensitiveness: Moisture Sensitive

3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- Security Information

3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1R,5S)- Related Literature

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